molecular formula C5H3BrF2N2O B2641683 4-bromo-1-(difluoromethyl)-1H-pyrazole-3-carbaldehyde CAS No. 2101197-50-4

4-bromo-1-(difluoromethyl)-1H-pyrazole-3-carbaldehyde

Cat. No.: B2641683
CAS No.: 2101197-50-4
M. Wt: 224.993
InChI Key: DAFZYNHBHCWUNK-UHFFFAOYSA-N
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Description

4-Bromo-1-(difluoromethyl)-1H-pyrazole-3-carbaldehyde is a heterocyclic compound that contains a pyrazole ring substituted with a bromine atom, a difluoromethyl group, and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-(difluoromethyl)-1H-pyrazole-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the condensation of substituted aromatic aldehydes with hydrazine derivatives, followed by cyclization and bromination. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like copper or palladium complexes .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-1-(difluoromethyl)-1H-pyrazole-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-1-(difluoromethyl)-1H-pyrazole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s metabolic stability and bioavailability, while the bromine atom can participate in halogen bonding interactions with target proteins .

Comparison with Similar Compounds

  • 4-Bromo-1-(difluoromethyl)-2-fluorobenzene
  • 4-Bromo-1-(difluoromethyl)-1H-pyrrole-2-carbonitrile

Comparison: 4-Bromo-1-(difluoromethyl)-1H-pyrazole-3-carbaldehyde is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The difluoromethyl group enhances its stability and lipophilicity, making it a valuable scaffold in drug design .

Biological Activity

4-Bromo-1-(difluoromethyl)-1H-pyrazole-3-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a unique structural arrangement, including a pyrazole ring, a bromine atom, and a difluoromethyl group, which contribute to its pharmacological properties. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C5H3BrF2N2O
  • Molecular Weight : Approximately 224.99 g/mol
  • Physical Properties :
    • Predicted Boiling Point: ~250.2 °C
    • Density: ~1.94 g/cm³

The biological activity of this compound is primarily attributed to its interaction with various biological targets, such as enzymes and receptors. The difluoromethyl group enhances metabolic stability and bioavailability, while the bromine atom may facilitate halogen bonding interactions with target proteins .

Antifungal Activity

Research indicates that compounds in the pyrazole class, including this compound, exhibit significant antifungal properties by acting as inhibitors of succinate dehydrogenase (SDH), an enzyme crucial for mitochondrial respiration in fungi. This mechanism renders them effective as fungicides in agricultural applications .

Anticancer Potential

In studies involving breast cancer cell lines (MCF-7 and MDA-MB-231), pyrazole derivatives have shown promising cytotoxic effects. Specifically, combinations of 4-bromo-1-(difluoromethyl)-1H-pyrazole derivatives with doxorubicin demonstrated synergistic effects, enhancing the cytotoxicity against cancer cells compared to doxorubicin alone .

Case Studies

  • Antifungal Efficacy :
    • A series of pyrazole derivatives were synthesized and tested against seven phytopathogenic fungi. Among them, certain derivatives exhibited higher antifungal activity than the commercial fungicide boscalid .
  • Anticancer Synergy :
    • In vitro studies showed that specific pyrazoles containing bromine and chlorine substituents had enhanced cytotoxic effects in breast cancer cell lines. The combination of these compounds with doxorubicin resulted in significant improvements in cell death rates through apoptosis assays .

Comparative Analysis with Similar Compounds

The unique combination of the bromine and difluoromethyl groups in this compound distinguishes it from other related compounds. Below is a comparison table highlighting structural features and biological activities:

Compound NameStructure FeaturesUnique Properties
This compoundPyrazole ring, bromine at 4-positionPotential anticancer and antifungal activity
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidMethyl group at 4-positionBroad-spectrum fungicidal activity
4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazoleMethyl group at 1-positionDiffering biological activity

Properties

IUPAC Name

4-bromo-1-(difluoromethyl)pyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrF2N2O/c6-3-1-10(5(7)8)9-4(3)2-11/h1-2,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFZYNHBHCWUNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1C(F)F)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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